molecular formula C19H14ClN5O3 B8417568 5-chloro-4-(1H-indol-3-yl)-N-(2-methoxy-5-nitrophenyl)pyrimidin-2-amine

5-chloro-4-(1H-indol-3-yl)-N-(2-methoxy-5-nitrophenyl)pyrimidin-2-amine

Cat. No.: B8417568
M. Wt: 395.8 g/mol
InChI Key: ZEBKKAOFAJYMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-4-(1H-indol-3-yl)-N-(2-methoxy-5-nitrophenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C19H14ClN5O3 and its molecular weight is 395.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H14ClN5O3

Molecular Weight

395.8 g/mol

IUPAC Name

5-chloro-4-(1H-indol-3-yl)-N-(2-methoxy-5-nitrophenyl)pyrimidin-2-amine

InChI

InChI=1S/C19H14ClN5O3/c1-28-17-7-6-11(25(26)27)8-16(17)23-19-22-10-14(20)18(24-19)13-9-21-15-5-3-2-4-12(13)15/h2-10,21H,1H3,(H,22,23,24)

InChI Key

ZEBKKAOFAJYMDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-(2,5-dichloropyrimidin-4-yl)-1H-indole (100 mg, 0.38 mmol) in dioxane (10 mL) was added 2-methoxy-5-nitroaniline (63.7 mg, 0.38 mmol), cesium carbonate (247 mg, 0.76 mmol) and (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (26.3 mg, 0.05 mmol). The resulting suspension was purged with nitrogen for 5 minutes. diacetoxypalladium (5.10 mg, 0.02 mmol) was added and the mixture was purged with nitrogen for a further 5 minutes, and then heated at 80 °C overnight. UPLC shows di-Cl SM almost completely consumed but no evidence of desired product. Reaction stopped
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
4.54e-05 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.000379 mol
Type
reactant
Reaction Step Three
Quantity
0.000379 mol
Type
reactant
Reaction Step Four
Quantity
4.54e-05 mol
Type
catalyst
Reaction Step Five
Quantity
2.27e-05 mol
Type
catalyst
Reaction Step Five

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